Compound Description: AZD9668 is a novel, orally active neutrophil elastase (NE) inhibitor. It is currently under development by AstraZeneca for the potential treatment of NE-driven respiratory diseases like bronchiectasis and chronic obstructive pulmonary disease (COPD). [] AZD9668 exhibits rapid and reversible binding kinetics with NE and demonstrates high selectivity over other neutrophil-derived serine proteases. [] It effectively inhibits plasma NE activity in stimulated whole blood and isolated human polymorphonuclear cells. [] In preclinical models, AZD9668 has shown efficacy in preventing lung injury, reducing inflammation, and preventing airspace enlargement and airway wall remodeling in response to tobacco smoke exposure. []
Relevance: Both AZD9668 and 1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide share the core structure of a 1,2-dihydropyridine-3-carboxamide. This structural similarity suggests they might possess similar biological activities or interact with similar molecular targets. []
Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, investigated for the treatment of migraine. [] It emerged from a lead optimization program focused on improving potency, reducing CYP3A4 inhibition, and enhancing aqueous solubility. [] BMS-694153 demonstrates excellent potency, a favorable toxicological profile, and remarkable aqueous solubility. [] It exhibits good intranasal bioavailability in rabbits and shows dose-dependent activity in preclinical migraine models. []
Relevance: While structurally distinct from 1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide, BMS-694153 highlights the development of complex heterocyclic compounds for targeting specific receptors. This illustrates the diversity of chemical structures with potential therapeutic applications. []
Compound Description: Compound 1o is a novel pyrazole-based inhibitor of enhancer of zeste homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. [] It was identified through a molecular pruning approach from known EZH2 inhibitors. [] Compound 1o displays low micromolar EZH2/PRC2 inhibition and high selectivity against other methyltransferases. [] It induces cell growth arrest, reduces H3K27me3 levels, and triggers apoptosis and autophagy in breast cancer, leukemia, and neuroblastoma cell lines. []
Relevance: The structure of Compound 1o shares a carboxamide linker with 1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide, highlighting the importance of this functional group in medicinal chemistry and potential for modulating biological activity. []
Relevance: Both Compound 5 and 1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide share the 1,2-dihydropyridine core structure and the carboxamide functionality. [] This suggests potential for overlapping biological activities or interactions with similar enzyme targets. []
Compound Description: Compound 6a is another reversible EL inhibitor identified through deck mining based on Compound 5. [] It displays an EL IC50 of 41 nM, making it slightly more potent than Compound 5. [] Similar to Compound 5, it exhibits selectivity for EL over lipoprotein lipase but lacks selectivity against hepatic lipase. []
Relevance: While possessing a 2,5-dihydro-1H-pyrrole core instead of the 1,2-dihydropyridine in 1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide, Compound 6a retains the carboxamide functionality and a similar arylpropyl side chain. [] This indicates the potential impact of subtle structural modifications on enzyme inhibition and selectivity. []
Compound Description: Compound 7c is an optimized derivative of Compound 6a developed to improve pharmacokinetic properties. [] Although it displays slightly lower potency against EL (EL IC50 = 148 nM), it exhibits improved pharmacokinetic parameters compared to its predecessor, Compound 6a. []
Relevance: The structural modifications in Compound 7c, such as the extension of the alkyl chain and the addition of an ethyl group on the pyrrole ring, compared to 1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide, highlight strategies for fine-tuning the pharmacokinetic properties of drug candidates while maintaining core structural features. []
Compound Description: SR141716A is a known selective cannabinoid CB1 receptor antagonist. [] It displays a Ki value of 1.8 nM for the CB1 receptor and 514 nM for the CB2 receptor, demonstrating a 285-fold selectivity for CB1. []
Relevance: SR141716A and 1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide both incorporate a carboxamide linker and share a similar substitution pattern on their aromatic rings. This structural similarity suggests a potential for overlapping biological activities despite belonging to different chemical classes. []
This analysis of related compounds underscores the importance of specific structural features, like the carboxamide linker and substituted aromatic rings, in influencing biological activity and target selectivity. It also demonstrates how slight modifications to core structures can impact both potency and pharmacokinetic properties. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.